molecular formula C12H11N3O3S B2957760 5-(((2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 349566-84-3

5-(((2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2957760
CAS No.: 349566-84-3
M. Wt: 277.3
InChI Key: RWAHXHQZTNUOPO-UHFFFAOYSA-N
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Description

5-(((2-Methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a (2-methoxyphenyl)amino)methylene substituent at the C5 position of the pyrimidine ring. Thiobarbituric acid derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

6-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-9-5-3-2-4-8(9)13-6-7-10(16)14-12(19)15-11(7)17/h2-6H,1H3,(H3,14,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFYCZWZFXHXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including cytotoxicity, antiproliferative effects, and potential mechanisms of action.

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 273.35 g/mol
  • Structure : The compound features a thioxodihydropyrimidine core with a methoxyphenyl substituent, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated significant antiproliferative activity against various cancer cell lines .

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT15 (colon cancer). The IC50 values for these cell lines indicate effective growth inhibition:
    • MCF-7: IC50 = 13.3 µM
    • A549: IC50 = 15.0 µM
    • HCT15: IC50 = 12.0 µM .

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Enzyme Inhibition : It is believed to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit xanthine oxidase and other metabolic enzymes critical for tumor growth .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by studies indicating that related thioxodihydropyrimidines induce apoptosis in various cancer cell lines .

Study 1: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of several thioxodihydropyrimidine derivatives, including the target compound. The results showed that it significantly inhibited cell growth in MCF-7 and A549 cells compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications to the phenyl ring significantly affect the biological activity of thioxodihydropyrimidines. The presence of electron-donating groups like methoxy enhances anticancer activity compared to unsubstituted analogs .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Activity Description
MCF-713.3Significant growth inhibition
A54915.0Moderate cytotoxicity
HCT1512.0High antiproliferative activity
SK-MEL-24.27Strongest inhibition among tested

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiobarbituric acid derivatives share a common core structure but differ in substituents at the C5 position, which dictate their physicochemical and biological properties. Below is a detailed comparison:

Physicochemical Properties

Compound Name & Evidence ID Melting Point (°C) Solubility Traits Spectral Characterization
Target Compound Unknown Likely moderate (methoxy enhances solubility) IR/NMR expected for TBA derivatives
4′e () 280–282 Low (crystalline solid) UV-Vis, IR, NMR confirmed
4′f () >300 Insoluble in polar solvents NMR, elemental analysis
IIc () >250 (decomp.) Organic solvent-soluble ¹H/¹³C NMR, DSC
4′k () 192–193 Ethanol-soluble IR, NMR

Key Findings and Implications

Substituent-Driven Activity : Electron-donating groups (e.g., methoxy in 4′e and the target compound) often enhance solubility and moderate bioactivity, while electron-withdrawing groups (e.g., nitro in 7d) correlate with higher cytotoxicity .

Synthetic Flexibility: The Knoevenagel condensation is a versatile route for TBA derivatives, enabling diverse aldehyde inputs, including indole, quinoline, and heterocyclic carbaldehydes .

Biological Targets: Substituents dictate target specificity. For example: Indole-based derivatives () show antimalarial activity. Hydrazono derivatives () may interact with oxidative stress pathways. Bulky substituents () enable applications in materials science due to extended conjugation.

Q & A

Q. What are the common synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves condensation reactions between thiobarbituric acid derivatives and substituted aromatic aldehydes or amines. For example, Knoevenagel condensation is widely used to introduce the methoxyphenylamino-methylene moiety. Structural analogs are synthesized by varying substituents on the aromatic ring or modifying the pyrimidine core. Key steps include refluxing in ethanol or acetonitrile, followed by crystallization and purification via column chromatography. Characterization is performed using NMR, IR, and mass spectrometry .

Q. How is the structural characterization of this compound validated in academic studies?

Structural validation employs spectroscopic techniques:

  • 1H/13C NMR : Confirms the presence of methoxy, aromatic, and thiocarbonyl groups.
  • IR Spectroscopy : Identifies C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches.
  • X-ray crystallography (if applicable): Resolves the Z/E configuration of the methylene group.
  • Elemental analysis : Verifies purity (>95% by HPLC). Reference standards include thiobarbituric acid derivatives .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screens focus on:

  • Antioxidant activity : DPPH radical scavenging assays (IC50 values compared to BHT controls) .
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., PC3 prostate carcinoma) to assess IC50 values .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported antioxidant vs. pro-oxidant effects?

Discrepancies arise from assay conditions (e.g., pH, solvent polarity) and cellular redox environments. To address this:

  • Perform ROS/RNS scavenging assays under physiologically relevant conditions (e.g., pH 7.4, 37°C).
  • Use electron paramagnetic resonance (EPR) to detect specific radical species (e.g., hydroxyl, superoxide).
  • Compare results across multiple models (e.g., cell-free vs. macrophage-based systems) .

Q. How are stability constants with transition metal ions determined, and what biological implications do they have?

Stability constants (log K) for Cu(II)/Hg(II) complexes are quantified via UV-Vis spectrophotometry and hard-model chemometric analysis in acetonitrile. The ligand’s thiocarbonyl and carbonyl groups act as binding sites. These interactions may enhance or inhibit bioactivity, depending on metal ion competition in biological systems (e.g., interference with metalloenzymes) .

Q. What experimental designs evaluate its anti-inflammatory mechanisms in vivo?

  • LPS-induced inflammation models : Administer the compound (10–50 mg/kg) to C57BL/6 mice, then measure serum TNF-α/IL-6 via ELISA.
  • Macrophage assays : Treat RAW264.7 cells with LPS + compound, then assess NF-κB nuclear translocation via immunofluorescence.
  • Oxidative stress markers : Quantify hepatic glutathione (GSH) and malondialdehyde (MDA) levels .

Q. How is its cytoprotective effect against chemotherapy-induced toxicity validated?

  • Cell line models : Use EndoG-expressing 22Rv1 cells treated with cisplatin/docetaxel.
  • Viability assays : Compare survival rates (MTT) with/without the compound (0.1–1 mM).
  • Apoptosis markers : Measure caspase-3 activation and DNA fragmentation (TUNEL assay).
  • Control experiments : Validate specificity using EndoG-knockout cells .

Q. What structural modifications enhance its anti-biofilm activity?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve bacterial membrane penetration.
  • Synergy testing : Combine with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) in biofilm eradication assays.
  • MIC/MBC ratios : Lower ratios (<4) indicate bactericidal activity, validated via time-kill curves .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., EPR for antioxidant activity vs. cellular ROS probes) .
  • Advanced instrumentation : Use isothermal titration calorimetry (ITC) for binding affinity studies or LC-MS/MS for metabolite identification .

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